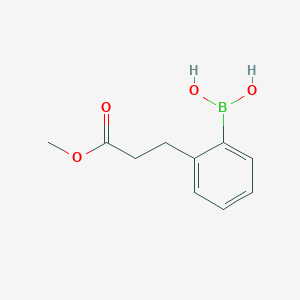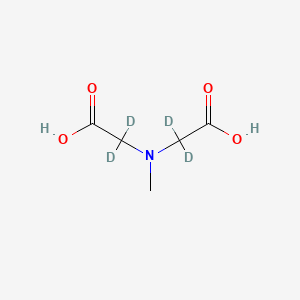![molecular formula C13H19N5O5 B12296949 5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-(2-Hydroxypropyl)-2’-deoxyguanosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is derived from 2’-deoxyguanosine, a component of DNA, and features a hydroxypropyl group attached to the oxygen atom at the sixth position of the guanine base. This modification can influence the compound’s chemical behavior and interactions, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxypropyl)-2’-deoxyguanosine typically involves the selective alkylation of 2’-deoxyguanosine. One common method includes the reaction of 2’-deoxyguanosine with 2-bromo-1-propanol under basic conditions to introduce the hydroxypropyl group at the O6 position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for O6-(2-Hydroxypropyl)-2’-deoxyguanosine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
O6-(2-Hydroxypropyl)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxypropyl group or other functional groups.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) can be used under mild conditions to oxidize the hydroxypropyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the hydroxypropyl group.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Modified hydroxypropyl groups or other reduced functional groups.
Substitution: Compounds with new functional groups replacing the hydroxypropyl group.
Scientific Research Applications
O6-(2-Hydroxypropyl)-2’-deoxyguanosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on DNA structure and function.
Biology: Investigated for its role in DNA repair mechanisms and its potential impact on genetic stability.
Medicine: Explored for its potential use in developing therapeutic agents targeting specific DNA sequences or structures.
Industry: Utilized in the synthesis of modified nucleotides for various biotechnological applications, including PCR and DNA sequencing.
Mechanism of Action
The mechanism of action of O6-(2-Hydroxypropyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can influence the DNA’s structural and functional properties. The hydroxypropyl group at the O6 position can form hydrogen bonds and interact with other nucleotides, potentially affecting DNA replication and repair processes. These interactions can lead to changes in the DNA’s stability and its ability to form specific secondary structures.
Comparison with Similar Compounds
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Similar in structure but with a methyl group instead of a hydroxypropyl group.
O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the O6 position.
O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
Uniqueness
O6-(2-Hydroxypropyl)-2’-deoxyguanosine is unique due to the presence of the hydroxypropyl group, which can form additional hydrogen bonds and interact differently with other molecules compared to its methyl, ethyl, or benzyl counterparts. These unique interactions can lead to distinct effects on DNA structure and function, making it a valuable compound for studying nucleoside modifications and their biological implications.
Properties
Molecular Formula |
C13H19N5O5 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17) |
InChI Key |
HLFWWFZDUMLOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
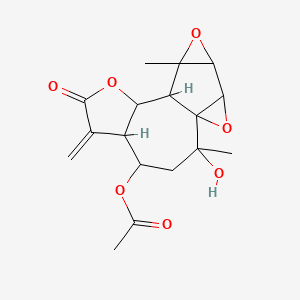
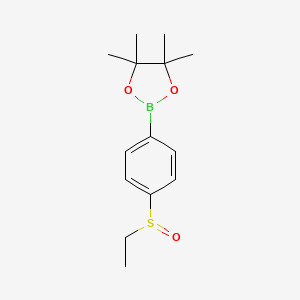
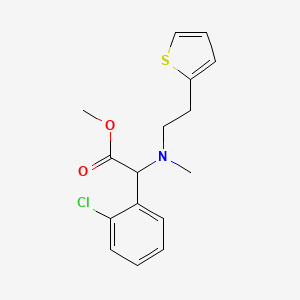
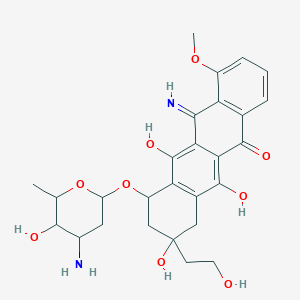
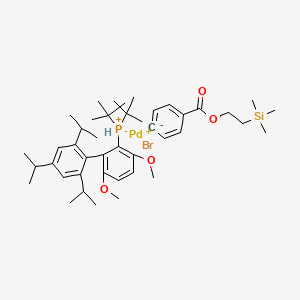
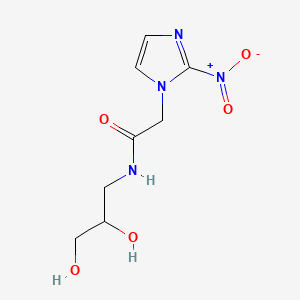
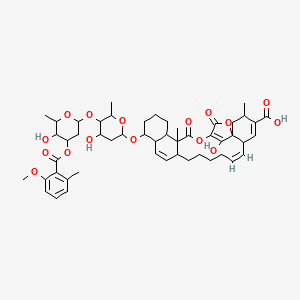
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)
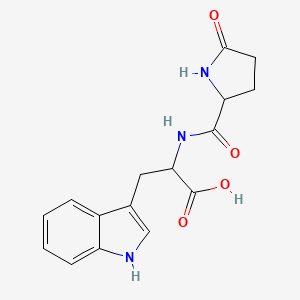
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
